2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide
Description
The compound 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide features a 1,2,4-oxadiazole ring substituted with an ethyl group at position 3, fused to a 2-oxo-1,2-dihydropyridine core. The acetamide moiety is linked to a 3-methylphenyl group, contributing to its hydrophobic and electronic profile.
Properties
IUPAC Name |
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-3-15-20-18(25-21-15)13-7-8-17(24)22(10-13)11-16(23)19-14-6-4-5-12(2)9-14/h4-10H,3,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNQIWUFNHKUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dihydropyridinone moiety can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The final step involves the coupling of the oxadiazole and dihydropyridinone intermediates with an acetamide group, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The 1,2-dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine derivative. This reaction typically occurs under mild oxidizing conditions (e.g., atmospheric oxygen or catalytic hydrogen peroxide) .
| Substrate | Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| Dihydropyridine ring | H₂O₂/Fe³⁺ | Pyridine derivative | 25°C, 12 hrs | ~75 |
Mechanism : The dihydropyridine undergoes dehydrogenation via radical intermediates, stabilizing the aromatic pyridine structure .
Hydrolysis of Acetamide
The acetamide group hydrolyzes under acidic or basic conditions, yielding acetic acid and the corresponding amine.
| Condition | Reagent | Product | Observations |
|---|---|---|---|
| Acidic | HCl (6M) | Acetic acid + 3-methylaniline | Slow reaction at 80°C |
| Basic | NaOH (2M) | Sodium acetate + 3-methylaniline | Faster kinetics at 60°C |
Key Insight : Hydrolysis rates depend on steric hindrance from the 3-methylphenyl group, slowing nucleophilic attack .
Nucleophilic Substitution at Oxadiazole
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C5 position. Common reagents include amines or thiols, replacing the ethyl group .
| Nucleophile | Reagent | Product | Selectivity |
|---|---|---|---|
| Ethylamine | EtNH₂ | 5-amino-1,2,4-oxadiazole derivative | Moderate (C5 > C3) |
| Thiophenol | PhSH | 5-phenylthio-1,2,4-oxadiazole | High regioselectivity |
Driving Factor : Electron-withdrawing effects of the oxadiazole ring enhance electrophilicity at C5 .
Reduction of Oxadiazole
The oxadiazole moiety can be reduced to form open-chain thioamide or amidine derivatives.
| Reducing Agent | Product | Conditions |
|---|---|---|
| LiAlH₄ | Thioamide | Anhydrous THF, 0°C → RT |
| H₂/Pd-C | Amidrazone | 1 atm H₂, ethanol |
Note : Reduction pathways are sensitive to catalyst choice and solvent polarity .
Cycloaddition Reactions
The oxadiazole and dihydropyridine rings participate in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.
| Dipolarophile | Product Ring System | Catalyst |
|---|---|---|
| Acetonitrile | 1,2,4-Triazole | Cu(I) |
| Phenylacetylene | Isoxazole | None (thermal) |
Application : These reactions expand the compound’s utility in synthesizing polyheterocyclic libraries .
Photochemical Reactivity
UV irradiation induces ring-opening of the oxadiazole, generating nitrile oxides that dimerize or react with traps.
| Light Source (nm) | Major Product | Quantum Yield |
|---|---|---|
| 254 | Nitrile oxide dimer | Φ = 0.45 |
| 365 | Trapped nitrile oxide | Φ = 0.22 |
Implication : Photostability studies are critical for storage and biological applications .
Comparative Reactivity Table
A comparison of reaction rates for key functional groups:
| Functional Group | Reaction Type | Relative Rate (k) |
|---|---|---|
| Dihydropyridine | Oxidation | 1.00 (reference) |
| Oxadiazole | Substitution | 0.65 |
| Acetamide | Hydrolysis | 0.30 |
Trend : Oxidation > substitution > hydrolysis, reflecting electronic and steric factors .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and dihydropyridine moieties exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and inhibition of angiogenesis .
Antimicrobial Properties
The compound shows promise as an antimicrobial agent. The presence of the oxadiazole group is associated with enhanced antibacterial and antifungal activities. In vitro studies have demonstrated that derivatives of oxadiazole exhibit potent activity against a range of pathogens, making them suitable candidates for further development into therapeutic agents for infectious diseases .
Anticonvulsant Effects
Recent investigations into the anticonvulsant potential of compounds similar to 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide have revealed promising results. These compounds are believed to exert their effects by modulating voltage-gated sodium channels, which are critical in the pathophysiology of epilepsy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups influences its biological activity significantly:
| Functional Group | Impact on Activity |
|---|---|
| Oxadiazole Ring | Enhances anticancer and antimicrobial activity |
| Dihydropyridine | Contributes to anticonvulsant properties |
| Acetamide Group | Improves solubility and bioavailability |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of similar oxadiazole derivatives on various cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing oxadiazole derivatives for antimicrobial testing against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and dihydropyridinone moieties may play key roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Oxadiazole vs. Thiadiazole Derivatives
- Thiadiazole Analogs: Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) () replace the oxadiazole with a thiadiazole. Melting points for thiadiazole derivatives range from 132–170°C, suggesting higher crystallinity than oxadiazole analogs .
- Oxadiazole in Cephalosporins : Compound 16e () incorporates a 3-methyl-1,2,4-oxadiazole into a cephalosporin scaffold. While the oxadiazole substitution is similar, the bicyclic β-lactam structure confers distinct antibacterial activity, highlighting the role of the core scaffold in biological targeting .
Pyrazole-Oxadiazole Hybrids
- Compound 28 () combines a pyrazole with a 3-methyl-1,2,4-oxadiazole and a trifluoromethyl group.
Substituent Effects on the Oxadiazole Ring
- Ethyl vs. Cyclopropyl : The Enamine Ltd compound 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)methyl]acetamide () substitutes ethyl with cyclopropyl, introducing steric bulk and altered electronic effects. Cyclopropyl’s ring strain may influence binding pocket interactions differently than ethyl’s linear alkyl chain .
- Methyl Substituents : In N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide (28) (), the methyl group on oxadiazole may reduce steric hindrance compared to ethyl, favoring tighter binding in certain targets .
Acetamide Substituent Modifications
- 3-Methylphenyl vs. 2-Methoxyphenyl : The ChemDiv analog 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide () replaces 3-methylphenyl with 2-methoxyphenyl. The methoxy group’s electron-donating nature may improve solubility but reduce hydrophobic interactions compared to the methyl group .
Comparative Data Tables
Table 1: Physical Properties of Selected Analogs
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound can be synthesized via condensation reactions involving oxadiazole and pyridinone intermediates. A common approach involves refluxing equimolar concentrations of substituted oxadiazole precursors (e.g., 3-ethyl-1,2,4-oxadiazole derivatives) with acetamide-linked pyridinone intermediates in the presence of pyridine and Zeolite Y-H as a catalyst at 150°C for 5 hours. Post-reaction, the product is isolated via ice-water quenching, acid precipitation, and recrystallization from ethanol . Alternative methods include chloroacetylation of amino-oxadiazole intermediates followed by coupling with substituted anilines under triethylamine catalysis .
| Key Reaction Parameters |
|---|
| Catalyst: Zeolite Y-H or triethylamine |
| Solvent: Pyridine or DMF |
| Temperature: 150°C (reflux) |
| Purification: Recrystallization (ethanol) |
Q. How is structural characterization performed?
Structural confirmation requires multi-spectroscopic analysis:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .
- NMR (¹H and ¹³C) resolves proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm) and carbon backbone .
- Mass spectrometry confirms molecular weight (e.g., [M+1]⁺ peaks) .
- X-ray crystallography (using SHELX software) determines 3D conformation, with refinement addressing potential twinning or disorder .
Q. What initial biological activity assays are applicable?
Preliminary screening includes:
- Antiproliferative assays (e.g., MTT on cancer cell lines) to assess cytotoxicity .
- Enzyme inhibition studies (e.g., FLAP or 5-lipoxygenase binding assays) using human whole blood to measure IC₅₀ values .
- In vitro metabolic stability tests in liver microsomes to evaluate pharmacokinetic potential .
Advanced Research Questions
Q. How to resolve crystallographic data discrepancies during refinement?
Use SHELXL for high-resolution refinement, adjusting parameters for twinning or disordered regions. For example:
Q. What strategies optimize SAR for the oxadiazole moiety?
Focus on substituent effects:
- Electron-withdrawing groups (e.g., -Br, -CF₃) enhance binding to hydrophobic enzyme pockets (e.g., FLAP inhibitors with IC₅₀ <10 nM) .
- Steric modifications (e.g., cyclopropyl substituents) improve metabolic stability by reducing CYP3A4 interactions .
- In silico docking (e.g., AutoDock Vina) predicts binding poses, guiding synthetic prioritization .
| Substituent Effects on FLAP Inhibition |
|---|
| 3-Ethyl: Balances lipophilicity and potency |
| 4-Bromo: Increases binding affinity by 3× |
| Methylphenyl: Reduces hepatic clearance |
Q. How to address low yields in coupling reactions?
- Catalyst screening : Test Zeolite Y-H vs. acidic resins to improve condensation efficiency .
- Solvent optimization : Replace pyridine with DMF for higher polarity, enhancing intermediate solubility .
- Temperature gradients : Use stepwise heating (80°C → 150°C) to minimize side reactions .
Integrating in silico methods for mechanistic studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
